Nona-1,3,5,7-tetraene
Description
Structure
3D Structure
Properties
CAS No. |
31699-36-2 |
|---|---|
Molecular Formula |
C9H12 |
Molecular Weight |
120.19 g/mol |
IUPAC Name |
nona-1,3,5,7-tetraene |
InChI |
InChI=1S/C9H12/c1-3-5-7-9-8-6-4-2/h3-9H,1H2,2H3 |
InChI Key |
HRRORGQIZRYJFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CC=CC=C |
Origin of Product |
United States |
Synthetic Methodologies for Nona 1,3,5,7 Tetraene and Analogues
Established Chemical Synthesis Routes for Conjugated Linear Tetraenes
The creation of conjugated linear tetraenes can be achieved through several reliable synthetic methods. These approaches often focus on the formation of carbon-carbon double bonds in a controlled manner to achieve the desired conjugated system. Key methodologies include Wittig condensation, elimination reactions facilitated by specific bases, and the classical Hofmann elimination sequence.
Wittig Condensation Approaches
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. masterorganicchemistry.comwikipedia.orglibretexts.org This reaction is particularly valuable for constructing complex polyene systems due to its reliability and the high degree of control it offers over the location of the newly formed double bond. masterorganicchemistry.comlibretexts.org The general mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to a betaine (B1666868) intermediate which then collapses to form an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and a stable triphenylphosphine (B44618) oxide. masterorganicchemistry.com
Table 1: Key Features of the Wittig Reaction for Polyene Synthesis
| Feature | Description |
| Reactants | Aldehyde or Ketone and a Phosphorus Ylide |
| Product | Alkene and Triphenylphosphine Oxide |
| Key Advantage | Precise control over the location of the double bond |
| Stereoselectivity | Dependent on ylide structure and reaction conditions |
| Applicability | Widely used for the synthesis of various polyenes |
Elimination Reactions: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)-induced Dehydrobromination
Elimination reactions provide another strategic route to conjugated polyenes. A particularly effective method for the synthesis of nona-1,3,5,7-tetraene involves the use of the non-nucleophilic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). Research has demonstrated that DBU-induced dehydrobromination of (E,E)-4-bromonona-1,5,7-triene is an excellent method for producing both (E,E,E)- and (3Z,5E,7E)-nona-1,3,5,7-tetraene in high yields. electronicsandbooks.com
This reaction proceeds through an E2 elimination mechanism, where the strong, sterically hindered DBU abstracts a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of a new double bond and the elimination of hydrogen bromide. The stereochemistry of the starting material and the reaction conditions can influence the isomeric composition of the final product.
Hofmann Elimination Sequence
The Hofmann elimination is a classical organic reaction that converts amines into alkenes. nih.gov The sequence typically involves the exhaustive methylation of an amine with methyl iodide to form a quaternary ammonium (B1175870) iodide salt. nih.gov This salt is then treated with silver oxide and water to generate the corresponding quaternary ammonium hydroxide. nih.gov Upon heating, this intermediate undergoes an elimination reaction to form an alkene and a tertiary amine. nih.gov
A key characteristic of the Hofmann elimination is that it generally favors the formation of the least substituted alkene, a phenomenon known as the "Hofmann rule." This regioselectivity is attributed to the steric bulk of the trimethylamine (B31210) leaving group.
While a direct application of the Hofmann elimination for the synthesis of this compound is not explicitly detailed, it has been reported as a highly convenient method for the synthesis of the closely related analogue, (E,E)- and (Z,E)-octa-1,3,5,7-tetraene. electronicsandbooks.com This suggests its potential applicability in the synthesis of similar conjugated systems, likely by starting with an appropriately functionalized nonyl amine derivative.
Biosynthetic Pathways of this compound
Nature has evolved sophisticated enzymatic machinery to produce a vast array of complex molecules. The biosynthesis of this compound is rooted in the metabolic pathways of certain fungi, where polyketide synthases play a central role.
Fungal Production of (3E,5E,7E)-Nona-1,3,5,7-tetraene as a Natural Product
The compound (3E,5E,7E)-nona-1,3,5,7-tetraene has been identified as a natural product. While the specific fungal species responsible for its production are not extensively documented in the readily available literature, the structural features of this molecule strongly point towards a polyketide origin. Fungi, particularly from the phylum Ascomycota, are prolific producers of polyketides. For instance, the genus Ascochyta is known to produce a variety of polyketide-derived secondary metabolites. Although research on Ascochyta rabiei has focused on other polyketides like melanin (B1238610) and solanapyrones, the enzymatic potential within this and related fungal genera for producing simpler polyenes like this compound exists. Further investigation into the metabolomes of various fungal species is required to fully map the natural sources of this compound.
Mechanistic Exploration of Polyketide Synthase (PKS) Involvement in this compound Biosynthesis
Polyketide synthases (PKSs) are large, multifunctional enzymes that biosynthesize polyketides through the repeated condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA. mdpi.com The biosynthesis of a C9 compound like this compound would likely be initiated by a starter unit, such as acetyl-CoA, followed by four rounds of chain extension with malonyl-CoA.
The general mechanism of a fungal iterative Type I PKS involves:
Loading: An acyltransferase (AT) domain loads the starter unit (acetyl-CoA) onto the acyl carrier protein (ACP) domain.
Chain Elongation: The ketosynthase (KS) domain catalyzes the decarboxylative condensation of the growing polyketide chain with a malonyl-CoA unit, which is also loaded onto the ACP by the AT domain. This process is repeated for each two-carbon extension.
Processing: After each condensation step, the β-keto group can be optionally modified by ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains, leading to hydroxyl, double bond, or saturated carbon-carbon bonds, respectively. To form the tetraene structure of this compound, a series of dehydrations would be necessary.
Termination: Finally, a release domain, often a thioesterase (TE), cleaves the completed polyketide chain from the ACP.
The specific PKS responsible for this compound would have a programmed sequence of domain activity that results in the correct chain length and degree of unsaturation. The formation of the four conjugated double bonds would require four successive dehydration steps catalyzed by the DH domains within the PKS architecture. The stereochemistry of the double bonds (E or Z) is also enzymatically controlled during the biosynthetic process.
Molecular Structure, Stereochemistry, and Isomerism of Nona 1,3,5,7 Tetraene
Geometric Isomerism of Nona-1,3,5,7-tetraene
This compound is an unsaturated hydrocarbon with the chemical formula C₉H₁₂. Its structure consists of a nine-carbon chain with four conjugated double bonds. The presence of these double bonds allows for geometric isomerism, where the spatial arrangement of substituents around the double bonds can differ. Each of the four double bonds can exist in either a cis (Z) or trans (E) configuration.
Theoretically, with four double bonds, there could be 2⁴, or 16, possible geometric isomers. However, the actual number of unique isomers is often reduced due to molecular symmetry. For a similar compound, octa-1,3,5,7-tetraene, the number of unique geometric isomers is 8. askfilo.comaskfilo.com The specific isomers of this compound are designated by indicating the configuration at each double bond, such as the all-trans isomer or various cis/trans combinations.
Conformational Analysis of Linear Tetraenes
The single bonds within the carbon chain of linear tetraenes, such as this compound, allow for free rotation, leading to different three-dimensional arrangements known as conformations. The study of these conformations and their relative energies is called conformational analysis.
Comparative Studies with Cyclic Nona-tetraene Isomers and Derivatives
A comparative analysis with the cyclic isomer, cyclothis compound (C₉H₁₀), and its derivatives provides a deeper understanding of the electronic and structural properties of nine-membered ring systems.
Synthesis and Thermal Isomerization of Cyclothis compound
Cyclothis compound was first synthesized in 1969. wikipedia.org The synthesis involved the protonation of its corresponding aromatic anion. wikipedia.org This cyclic tetraene is unstable and undergoes thermal isomerization at room temperature. wikipedia.org It has a half-life of 50 minutes, rearranging into 3a,7a-dihydro-1H-indene through a 6π disrotatory electrocyclic ring-closing reaction. wikipedia.org
Photochemical Ring Closures of Cyclothis compound
When exposed to ultraviolet light, all-cis-cyclothis compound can undergo several theoretical electrocyclic ring closures. wikipedia.orgchegg.com The primary photochemical reaction is an 8π electrocyclic ring closing that results in the formation of bicyclo[6.1.0]nona-2,4,6-triene. wikipedia.org The stereochemistry of such reactions is governed by the principles of orbital symmetry, which predict different outcomes for thermal versus photochemical conditions. masterorganicchemistry.com
Electronic Structure and Aromaticity of the Cyclononatetraenyl Anion
The cyclononatetraenyl anion (C₉H₉⁻) is a notable example of an aromatic species. According to Hückel's rule, a cyclic, planar, and fully conjugated system with 4n+2 π electrons will exhibit aromatic character. libretexts.org The cyclononatetraenyl anion has 10 π electrons (where n=2), fitting this rule and thus is considered aromatic. wikipedia.orgacs.org
Two main isomers of this anion are known:
all-cis isomer : This isomer is shaped like a convex enneagon and is the more stable of the two. It can be prepared by reacting 9-chlorobicyclo[6.1.0]nona-2,4,6-triene with lithium or potassium metal. wikipedia.org Despite bond angles of 140°, which deviate from the ideal 120° for sp² hybridized carbons, this isomer is believed to be planar. wikipedia.org
trans,cis,cis,cis isomer : This "Pac-Man" shaped isomer is less stable and will isomerize to the all-cis form when warmed from -40°C to room temperature. wikipedia.org
The aromatic stability of the cyclononatetraenyl anion is significant, making it a subject of interest in the study of aromatic ions. libretexts.org
Spiroconjugated Nona-tetraene Systems
Spiroconjugated nona-tetraene systems are a unique class of polyenes characterized by two perpendicular π-systems joined by a common spiro carbon atom. This arrangement leads to through-space orbital interactions known as spiroconjugation, which significantly influences their electronic and structural properties. The parent compound of this family is spiro[4.4]this compound.
Molecular Structure and Spiroconjugation
The molecular structure of spiro[4.4]this compound consists of two cyclopentadiene (B3395910) rings linked by a central spiro carbon. In its ground state, the molecule belongs to the D2d point group, meaning the two rings are orthogonal to each other. researchgate.netechemi.com This perpendicular arrangement prevents direct conjugation between the two butadiene units in the rings. Instead, the interaction between the π-orbitals occurs through space. researchgate.netechemi.com
This spiroconjugation results in a net stabilization of the π-electrons. echemi.com Theoretical predictions and experimental evidence show that this interaction leads to distinct structural and spectral characteristics. researchgate.netacs.orgprinceton.edu X-ray diffraction studies have been employed to investigate the subtle geometric changes arising from spiroconjugation. researchgate.net When comparing the bond lengths of spiro[4.4]this compound with related, less conjugated compounds, a slight shortening of the double bonds and a minor elongation of the single bonds connected to the spiro atom are observed. researchgate.net
Table 1: Selected Structural Parameters of Spiro[4.4]nona-tetraene and Related Compounds
| Compound | Key Feature | Observation | Reference |
| Spiro[4.4]this compound | Symmetry | D2d in the ground state | researchgate.net |
| Spiro[4.4]this compound | Bond Lengths | Shortening of double bonds and elongation of single bonds at the spiro center | researchgate.net |
| Spiro[4.4]nonane-1,6-dione | Conformation | Rings adopt a conformation between envelope and half-chair | rsc.org |
The electronic properties are also markedly affected. The UV spectrum of spiro[4.4]this compound shows a significant red shift of 22 nm compared to its partially hydrogenated analog, spiro[4.4]nona-1,3,7-triene. researchgate.netacs.orgprinceton.edu This shift, accompanied by a lower extinction coefficient, is a direct consequence of the spiroconjugative interactions. researchgate.netacs.orgprinceton.edu
Table 2: UV Spectral Data Comparison
| Compound | λmax (nm) | Key Observation | Reference |
| Spiro[4.4]this compound | ~267 | Red-shifted due to spiroconjugation | acs.orgprinceton.edu |
| Spiro[4.4]nona-1,3,7-triene | ~245 | Serves as a reference without full spiroconjugation | acs.orgprinceton.edu |
| Spiro[4.4]nona-1,3-diene | ~245 | Similar absorption to the triene | acs.orgprinceton.edu |
Stereochemistry and Isomerism
The rigid, three-dimensional structure of spiro[4.4]nona-tetraene and its derivatives gives rise to interesting stereochemical properties. While the parent compound is achiral, the introduction of substituents can create chiral molecules. For instance, derivatives of spiro[4.4]nonane, such as spiro[4.4]nonane-1,6-dione, can be resolved into their enantiomers. rsc.orgrsc.org
The absolute stereochemistry of such chiral spiro compounds has been determined using techniques like the exciton (B1674681) chirality method. rsc.org For example, the absolute configuration of (–)-spiro[4.4]nonane-1,6-dione was established as (5S) by analyzing the circular dichroism spectrum of its derivative, cis,trans-spiro[4.4]nonane-1,6-diyl bis(p-dimethylaminobenzoate). rsc.org
In terms of isomerism, spiro[4.4]this compound is a structural isomer of other nonatetraenes. Its unique spirocyclic structure results in properties that are distinct from linear or other cyclic isomers. The concept of aromaticity is also relevant, as spiroconjugated compounds with 4n+2 π-electrons (like spiro[2.4]heptatriene) are considered aromatic, while those with 4n π-electrons, such as the eight π-electron system in spiro[4.4]this compound, are classified as antiaromatic. echemi.com This antiaromatic character leads to a destabilization of the system, albeit the effects are subtle. echemi.com
Spectroscopic Characterization and Electronic State Dynamics of Nona 1,3,5,7 Tetraene
Advanced Nuclear Magnetic Resonance (NMR) Methodologies for Structural Elucidation of Nona-1,3,5,7-tetraene and its Analogues
Key 2D NMR techniques applicable for the structural confirmation of this compound and its analogues include:
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. wikipedia.orgyoutube.com For this compound, COSY would be instrumental in tracing the connectivity of the protons along the polyene chain, revealing vicinal (three-bond) and potentially longer-range couplings. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms (one-bond ¹H-¹³C correlation). sdsu.edu It is a highly sensitive technique that would allow for the direct assignment of each proton to its corresponding carbon in the tetraene backbone. sdsu.edu
Fluorescence Spectroscopy of Gaseous Tetraenes and Pentaenes, including this compound
The fluorescence properties of gaseous this compound and related polyenes have been a key area of research, providing fundamental insights into their electronic state ordering and dynamics.
Analysis of Dual Fluorescence (S₁→S₀ and S₂→S₀ Emissions)
A significant characteristic of many linear polyenes, including this compound, is the observation of dual fluorescence, with emissions originating from both the first (S₁) and second (S₂) excited singlet states. The S₁ state in these C₂h symmetric polyenes is the 2¹Ag⁻ state, while the S₂ state is the 1¹Bu⁺ state. The transition from the ground state (1¹Ag⁻) to the 2¹Ag⁻ state is symmetry-forbidden, while the transition to the 1¹Bu⁺ state is strongly allowed.
Fluorescence, fluorescence excitation, and absorption spectra of room-temperature vapors of 1,3,5,7-octatetraene (B1254726), this compound, 2,4,6,8-decatetraene, and 2,4,6,8,10-dodecapentaene have been successfully obtained. All four of these polyenes exhibit dual fluorescence, with emissions from both the S₁ (2¹Ag⁻ → 1¹Ag⁻) and S₂ (1¹Bu⁺ → 1¹Ag⁻) states.
Determination of Vibronic Origins and S₂-S₁ Energy Gaps
The energy gap between the S₂ and S₁ states is a critical parameter that influences the photophysical behavior of polyenes. For gaseous 1,3,5,7-octatetraene, the S₂-S₁ energy gap is approximately 6600 cm⁻¹. The addition of terminal methyl groups, as in 2,4,6,8-decatetraene, results in a similar S₂-S₁ energy gap of about 6300 cm⁻¹. In the case of 2,4,6,8,10-dodecapentaene, this energy difference is larger, at 7200 cm⁻¹. While specific values for this compound are not detailed, the trend suggests that the S₂-S₁ gap is a significant factor in its electronic dynamics.
Investigation of Methyl Group Torsional Dynamics and Spectral Splittings
The substitution of methyl groups on the polyene chain has a pronounced effect on the spectroscopic properties. While detailed analysis of methyl group torsional dynamics and associated spectral splittings for this compound itself is not available, studies on related methylated polyenes provide valuable context. The internal rotation of methyl groups can couple with the electronic transitions, leading to additional fine structure in high-resolution spectra. The barriers to methyl group rotation are influenced by the electronic nature of the polyene backbone. For instance, in α,β-unsaturated acetates, conjugation increases the torsional barrier of the acetyl methyl group. The presence of methyl substituents also increases the density of vibronic states, which can influence the rates of internal conversion.
Characterization of Nonradiative Decay Processes and Fluorescence Lifetimes
Nonradiative decay processes play a crucial role in the de-excitation of excited polyenes. The ratio of the S₁→S₀ to S₂→S₀ fluorescence yields is sensitive to the extent of substitution. For example, the (S₁→S₀)/(S₂→S₀) fluorescence yield ratio increases from 0.06 for 1,3,5,7-octatetraene to 0.7 when terminal methyl groups are added to form 2,4,6,8-decatetraene. This suggests that the increased density of vibronic states in the methyl-substituted compounds enhances the efficiency of internal conversion from the S₂ to the S₁ state. This is further supported by the even larger (S₁→S₀)/(S₂→S₀) yield ratio of 1.4 in 2,4,6,8,10-dodecapentaene.
The lifetime of the excited state is another key parameter. The quantum yield (Q₀) and lifetime (τ₀) of a fluorophore are related to its radiative (Γ) and non-radiative (kₙᵣ) decay rates by the equations:
Q₀ = Γ / (Γ + kₙᵣ) nih.gov
τ₀ = 1 / (Γ + kₙᵣ) nih.gov
For 7-azatryptophan, a related chromophore, a fluorescence lifetime of approximately 780 ps has been measured in water at neutral pH. iastate.edu While specific lifetime data for gaseous this compound is not provided in the search results, it is expected to be influenced by the competition between radiative and non-radiative decay pathways.
Gas-Phase Absorption Spectra of this compound
The gas-phase absorption spectra of this compound have been obtained and are crucial for understanding its electronic transitions. The spectra were recorded from the equilibrium vapor pressure of room-temperature crystals of the compound. These absorption spectra, when compared with fluorescence excitation spectra, provide a comprehensive picture of the electronic states and their vibronic structure. The quality of the sample can be monitored by comparing the excitation spectra with the gas-phase absorption spectra of fresh samples.
Complementary Spectroscopic Techniques in Biosynthesis Research (e.g., GC-MS)
In the investigation of the biosynthesis of volatile natural products like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a pivotal analytical technique. Its high sensitivity and ability to separate and identify components of complex mixtures make it indispensable for elucidating metabolic pathways.
The discovery and biosynthetic study of (3E,5E,7E)-nona-1,3,5,7-tetraene, a novel natural product identified from the endophytic fungus Nigrograna mackinonnii, serves as a prime example of the application of GC-MS. nih.govnih.gov Researchers utilized GC-MS to analyze the volatile organic compounds (VOCs) produced by the fungus. This analysis was crucial in identifying this compound as the major component in a series of polyenes. nih.gov
Furthermore, GC-MS plays a critical role in metabolic labeling studies aimed at unraveling biosynthetic pathways. In the case of this compound, its biosynthesis was explored by feeding the fungus ¹³C-labeled acetate. The subsequent GC-MS analysis of the produced tetraene revealed a two-carbon incorporation pattern, strongly suggesting that its carbon skeleton is derived from a polyketide synthase (PKS) pathway, followed by a decarboxylation step. nih.gov
The general workflow for such an analysis using GC-MS in fungal metabolomics is systematic. Volatile metabolites are typically collected from the headspace of fungal cultures or extracted from the culture medium using various techniques like solid-phase microextraction (SPME) or solvent extraction. The extracted compounds are then injected into the gas chromatograph.
In the GC column, the mixture of volatile compounds is separated based on their boiling points and affinity for the stationary phase. As each compound elutes from the column, it enters the mass spectrometer. The mass spectrometer ionizes the molecules and fragments them into a unique pattern of ions. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. By comparing the obtained mass spectra with spectral libraries (like the NIST database) or with the spectra of authentic standards, researchers can definitively identify the compounds. psu.edu
The research on Nigrograna mackinonnii demonstrated the production of a variety of volatile compounds under different growth media, with potato dextrose agar (B569324) and oatmeal agar yielding the widest range of metabolites. nih.gov GC-MS analysis of the headspace of these cultures allowed for the identification of not only this compound but also other compounds like terpenes. nih.gov
Table 1: Selected Volatile Organic Compounds Identified from Nigrograna mackinonnii by GC-MS
| Compound | Molecular Formula | Identification Method |
| (3E,5E,7E)-nona-1,3,5,7-tetraene | C₉H₁₂ | GC-MS, NMR |
| α-Pinene | C₁₀H₁₆ | GC-MS (co-elution with standard) |
| β-Pinene | C₁₀H₁₆ | GC-MS (co-elution with standard) |
| D-Limonene | C₁₀H₁₆ | GC-MS (co-elution with standard) |
| p-Cymene | C₁₀H₁₄ | GC-MS (co-elution with standard) |
| Terpinolene | C₁₀H₁₆ | GC-MS (co-elution with standard) |
| This table is based on findings from the analysis of volatile compounds produced by Nigrograna mackinonnii. nih.gov |
Table 2: 1H NMR Spectroscopic Data for (3E,5E,7E)-nona-1,3,5,7-tetraene
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 6.36 – 6.25 | m | 1H | |
| 6.25 – 6.16 | m | 2H | |
| 6.15 | s | 1H | |
| 6.15 – 6.09 | m | 2H | |
| 6.07 | d | 10.2 | 1H |
| 6.02 | d | 11.9 | 1H |
| 5.67 | dq | 13.9, 6.9 | 1H |
| 5.12 | d | 16.8 | 1H |
| 4.99 | d | 10.0 | 1H |
| 1.72 | d | 6.8 | 3H |
| Data obtained from purified compound in CDCl₃ at 500 MHz. nih.gov |
The integration of GC-MS with other spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), is essential for the unambiguous structural elucidation of novel compounds. While GC-MS provides the molecular weight and fragmentation pattern, NMR gives detailed information about the connectivity of atoms within the molecule. For this compound, the initial identification by GC-MS was confirmed by detailed 1D and 2D NMR experiments. nih.gov
Applications in Advanced Organic Synthesis and Materials Science Research
Nona-1,3,5,7-tetraene as a Novel Natural Product and its Potential in Biofuel Research
Based on available scientific literature, there is no specific evidence identifying this compound as a distinct natural product. While complex molecules containing tetraene functionalities have been isolated from natural sources, the simple C9 hydrocarbon itself is not documented as such. Similarly, its direct application or potential in biofuel research has not been a subject of significant investigation. The broader class of polyenes, however, includes many vital natural products, such as carotenoids and polyketide antibiotics. acs.org
Utilization of this compound and Related Polyenes as Building Blocks in the Synthesis of Complex Molecular Architectures
The synthesis of complex molecules containing long polyene chains has been significantly advanced by the development of modular, building-block-based strategies. While this compound is not typically used as a primary building block itself, the principles of its construction are central to modern synthetic methods for creating related, more complex polyene structures.
A pioneering approach has demonstrated that the polyene motifs present in over 75% of all known polyene natural products can be constructed from a small library of just 12 bifunctional building blocks. nih.govnih.gov This method relies on an iterative cross-coupling strategy, which functions much like snapping Lego pieces together. acs.orgsciencedaily.com The key reaction is the Suzuki-Miyaura coupling, which joins a boronic ester with a halide. acs.org
A critical innovation in this area is the use of N-methyliminodiacetic acid (MIDA) boronates. These reagents are exceptionally stable, air-tolerant solids, which allows for precise and controlled sequential reactions. acs.org A bifunctional MIDA boronate building block can be coupled with another piece, and then its own MIDA group can be selectively removed to reveal a new reactive site for the next coupling step. nih.gov This iterative process allows for the programmed construction of highly complex polyenes from simple, storable precursors. acs.orgnih.gov
This building-block approach has enabled the first total syntheses of several complex natural products, including asnipyrone B and neurosporaxanthin (B1200220) β-D-glucopyranoside. acs.orgnih.gov The strategy highlights the power of using simple, bifunctional "linchpin dienes" and other alkene components as foundational elements for the modular and efficient synthesis of diverse and biologically active polyenic frameworks. rsc.org
Insights from Polyene Photochemistry for Photobiological Systems and Energy Conversion Research
The extended system of conjugated double bonds in this compound and other polyenes is responsible for their unique photochemical properties. The absorption of light energy by these molecules can induce electronic transitions and subsequent chemical reactions, providing a foundation for understanding critical biological processes and developing new energy technologies. ssbodisha.ac.in
In photobiology, the most prominent example of polyene photochemistry is the function of retinal, a polyenal that is the light-absorbing molecule, or chromophore, in rhodopsin. nih.gov Retinal is the aldehyde form of Vitamin A and is essential for vision. nih.govwikipedia.org When a photon of light is absorbed by the 11-cis-retinal (B22103) isomer in the eye, the energy promotes a π-electron to a π* excited state. This rapid energy absorption leads to a highly efficient and ultrafast isomerization around one of the double bonds, converting the molecule to its all-trans-retinal (B13868) form. This change in molecular shape initiates the nerve impulse that is sent to the brain and perceived as light. nih.gov
The study of polyene photochemistry provides fundamental insights into how light energy can be converted into chemical energy (isomerization) and then into a biological signal. This principle is also at the heart of energy conversion research. The ability of conjugated polyenes to absorb solar radiation and enter an excited state is the first step in any photochemical energy conversion process. Understanding the fate of the excited molecule—whether it isomerizes, fluoresces, transfers its energy, or undergoes other reactions—is crucial for designing artificial photosynthetic systems or molecular electronic devices that can harness light energy. ssbodisha.ac.in
Future Research Directions and Unexplored Avenues for Nona 1,3,5,7 Tetraene
Development of Novel Asymmetric Synthetic Routes to Specific Nona-1,3,5,7-tetraene Isomers
The synthesis of specific stereoisomers of this compound remains a significant challenge. While general methods for the synthesis of polyenes exist, the development of highly stereoselective and efficient routes to specific cis/trans and chiral isomers of this compound is a critical area for future research. Such control would enable the precise tuning of the molecule's physical, chemical, and electronic properties.
Future research in this area could focus on:
Catalytic Asymmetric Methodologies: Exploring novel transition-metal catalysts, such as those based on palladium, gold, or ruthenium, for the asymmetric synthesis of this compound isomers could lead to highly efficient and enantioselective transformations. wikipedia.org
Enzyme-Catalyzed Reactions: The use of enzymes, or engineered enzymes, could provide a green and highly specific alternative for the synthesis of chiral this compound derivatives.
Stepwise Stereocontrolled Synthesis: Developing robust, stepwise synthetic strategies that allow for the controlled introduction of each double bond with a specific geometry would provide access to a wide range of isomers for structure-property relationship studies.
A comparative look at existing general methods for polyene synthesis highlights the need for more specific and controlled approaches for this compound.
| Synthesis Method | Generality | Stereocontrol | Potential for this compound |
| Wittig Reaction | High | Moderate to Good | Applicable, but can produce mixtures of isomers. |
| Horner-Wadsworth-Emmons Reaction | High | Excellent for E-isomers | A strong candidate for producing all-trans isomers. |
| Suzuki Coupling | High | Excellent | Can be used to couple smaller fragments to build the tetraene chain with good stereochemical control. wikipedia.org |
| Asymmetric Hydration | Demonstrated for di- and tri-enoates | High | Could be adapted for the synthesis of hydroxylated and chiral this compound derivatives. osti.govpreprints.org |
| Catalytic Asymmetric Bromocyclization | Demonstrated for polyenes | High | Offers a potential route to functionalized and chiral cyclic derivatives of this compound. |
Exploration of this compound in Supramolecular Chemistry and Host-Guest Interactions
The extended π-system of this compound makes it an attractive candidate for applications in supramolecular chemistry. Its ability to engage in non-covalent interactions, such as π-π stacking and van der Waals forces, could be harnessed to create novel self-assembled structures and functional materials.
Unexplored avenues in this domain include:
Host-Guest Chemistry: Investigating the ability of this compound and its derivatives to act as guests within various host molecules, such as cyclodextrins, calixarenes, or metal-organic frameworks. This could lead to the development of new sensors, drug delivery systems, or materials with tunable properties.
Self-Assembly: Studying the spontaneous organization of this compound derivatives into higher-order structures like nanofibers, vesicles, or organogels. The nature of the substituents on the tetraene backbone would be expected to play a crucial role in directing the self-assembly process.
Molecular Recognition: Designing and synthesizing this compound-based receptors for the selective recognition of specific guest molecules or ions. The conjugated system could act as a signaling unit, leading to a detectable change in optical or electronic properties upon binding.
The principles of host-guest chemistry, while well-established for other systems, are yet to be systematically applied to this compound.
| Host Molecule Type | Potential Interaction with this compound | Potential Applications |
| Cyclodextrins | Encapsulation of the hydrophobic tetraene chain. | Enhanced solubility, protection from degradation, controlled release. |
| Calixarenes | π-π stacking interactions with the aromatic rings of the host. | Molecular recognition, sensing. |
| Metal-Organic Frameworks (MOFs) | Inclusion within the pores of the framework. | Gas storage, separation, catalysis. |
Application of Ultrafast Spectroscopic Techniques to Probe this compound Excited State Dynamics
The photophysical and photochemical properties of conjugated polyenes are governed by the dynamics of their excited electronic states. Ultrafast spectroscopic techniques, such as femtosecond transient absorption and time-resolved fluorescence, are powerful tools for unraveling these complex processes. While the excited state dynamics of shorter polyenes like octatetraene have been studied, a detailed investigation of this compound is lacking. researchgate.net
Future research should aim to:
Map the Excited State Landscape: Use a combination of experimental and computational methods to identify and characterize the key excited electronic states (e.g., S1, S2) and their potential energy surfaces.
Unravel Relaxation Pathways: Determine the rates and mechanisms of internal conversion, intersystem crossing, and photoisomerization from different excited states. This knowledge is crucial for understanding the photostability and photochemical reactivity of the molecule. researchgate.netrsc.org
Investigate Solvent and Substituent Effects: Systematically study how the surrounding environment (solvent polarity, viscosity) and chemical modifications (substituents) influence the excited state dynamics. This could provide a means to control the photochemical outcomes.
Insights from studies on similar polyenes suggest key dynamic processes to investigate in this compound.
| Spectroscopic Technique | Information Gained | Relevance to this compound |
| Femtosecond Transient Absorption | Direct observation of excited state populations and their evolution in time. | Elucidating the lifetimes and decay pathways of the S1 and S2 states. researchgate.net |
| Time-Resolved Fluorescence | Monitoring the emission from excited states. | Characterizing the emissive properties and dynamics of the S1 state. |
| Femtosecond Stimulated Raman Spectroscopy (FSRS) | Probing vibrational coherences and structural changes in the excited state. | Understanding the role of specific vibrational modes in driving photochemical reactions like isomerization. |
Theoretical Predictions for Unprecedented Reactivity and Derivatization Strategies
Computational chemistry offers a powerful predictive tool for exploring the reactivity and potential derivatization of this compound before embarking on extensive experimental work. Density Functional Theory (DFT) and other high-level quantum chemical methods can provide valuable insights into the molecule's electronic structure and predict its behavior in various chemical reactions.
Future theoretical investigations could focus on:
Reactivity Mapping: Calculating electrostatic potential maps and frontier molecular orbitals to identify the most reactive sites for electrophilic, nucleophilic, and radical attack.
Predicting Reaction Pathways: Modeling the transition states and reaction energies for various potential derivatization reactions, such as cycloadditions, electrophilic additions, and cross-coupling reactions. This can guide the design of efficient synthetic strategies.
Designing Novel Derivatives: Using computational screening to predict the properties (e.g., electronic, optical) of a wide range of virtual this compound derivatives, thereby identifying promising candidates for specific applications.
Computational studies on related polyenes have provided a framework for what could be explored for this compound.
| Computational Method | Predicted Property | Potential Application |
| Density Functional Theory (DFT) | Ground and excited state geometries, vibrational frequencies, electronic properties. | Understanding structure-property relationships, predicting spectroscopic signatures. researchgate.net |
| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra, excited state properties. | Guiding the design of photoactive materials. |
| Molecular Dynamics (MD) Simulations | Conformational dynamics, interactions with solvent or other molecules. | Understanding self-assembly behavior and transport properties. |
Investigation of this compound as a Monomer in Controlled Polymerization for Functional Materials
The presence of multiple double bonds in this compound makes it a potentially valuable monomer for the synthesis of novel polymers. Controlled polymerization techniques could be employed to create polymers with well-defined architectures and functionalities.
Unexplored research avenues in this area include:
Controlled Radical Polymerization: Investigating techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to synthesize polymers with controlled molecular weights and low dispersity. mdpi.comtuwien.ac.at
Ring-Opening Metathesis Polymerization (ROMP): Exploring the possibility of incorporating this compound into cyclic monomers suitable for ROMP, which could lead to polymers with unique backbone structures.
Functional Polymer Synthesis: Designing and synthesizing this compound-based monomers bearing additional functional groups to create polymers with tailored properties, such as conductivity, photoresponsiveness, or biocompatibility. nih.gov
The development of polymers from this compound could lead to materials with novel electronic and optical properties.
| Polymerization Technique | Potential Polymer Architecture | Potential Functional Material |
| Controlled Radical Polymerization | Linear or branched polymers with pendant tetraene units. | Photo-crosslinkable materials, conjugated polymers. |
| Ring-Opening Metathesis Polymerization (ROMP) | Polymers with tetraene units integrated into the backbone. | Materials with tunable conjugation lengths and electronic properties. |
| Copolymerization | Copolymers with other vinyl monomers. | Materials with a combination of properties from both monomer units. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
